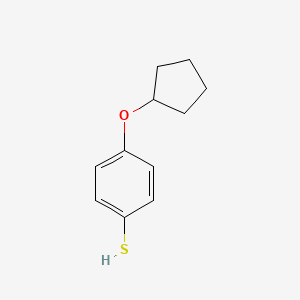

4-(Cyclopentyloxy)benzenethiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14OS |

|---|---|

Molecular Weight |

194.30 g/mol |

IUPAC Name |

4-cyclopentyloxybenzenethiol |

InChI |

InChI=1S/C11H14OS/c13-11-7-5-10(6-8-11)12-9-3-1-2-4-9/h5-9,13H,1-4H2 |

InChI Key |

OHQOAVVWAVNHSY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CC=C(C=C2)S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyclopentyloxy Benzenethiol and Its Derivatives

Retrosynthetic Analysis of 4-(Cyclopentyloxy)benzenethiol

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections.

The carbon-sulfur (C-S) bond of the thiol group presents a logical point for disconnection. Aryl thiols are commonly synthesized from aryl halides through nucleophilic aromatic substitution with a sulfur nucleophile. A common method involves the reaction of an aryl halide with a source of hydrosulfide (B80085) anion (SH⁻) or a protected thiol equivalent. For instance, thiourea (B124793) can be used to form an isothiouronium salt, which is then hydrolyzed to the thiol.

Another approach involves the Newman-Kwart rearrangement, where an O-aryl thiocarbamate rearranges to an S-aryl thiocarbamate upon heating, followed by hydrolysis to the corresponding thiol. This method is particularly useful when starting from a phenol (B47542).

| Disconnection Strategy | Precursor | Reagents |

| C-S Bond Cleavage | 4-Cyclopentyloxy-halobenzene | NaSH, KSH, or Thiourea followed by hydrolysis |

| Newman-Kwart Rearrangement | O-(4-Cyclopentyloxyphenyl) dimethylthiocarbamate | Heat, then hydrolysis |

The ether linkage offers another key disconnection point. The Williamson ether synthesis is a classical and widely used method for forming ether bonds. This involves the reaction of an alkoxide with an alkyl halide or sulfonate. In the context of this compound, two primary disconnection pathways exist for the ether bond:

Disconnection 'A': Cleavage of the bond between the cyclopentyl group and the oxygen atom. This leads to 4-mercaptophenol (B154117) and a cyclopentyl halide or tosylate.

Disconnection 'B': Cleavage of the bond between the aromatic ring and the oxygen atom. This would retrosynthetically yield cyclopentanol (B49286) and a halogenated benzenethiol (B1682325), which is a less common synthetic route.

The more synthetically viable approach is disconnection 'A', as the reaction between a phenoxide and an alkyl halide is generally more efficient and avoids potential complications of nucleophilic aromatic substitution on an unactivated aryl halide.

| Disconnection Pathway | Precursors | Synthetic Reaction |

| Pathway A | 4-Mercaptophenol, Cyclopentyl bromide/tosylate | Williamson Ether Synthesis |

| Pathway B | Cyclopentanol, 4-Halobenzenethiol | Nucleophilic Aromatic Substitution |

The synthesis of this compound can be approached through either a linear or a convergent strategy.

Given the bifunctional nature of the target molecule, a convergent approach is generally preferred to maximize efficiency.

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential addition of functional groups to a starting benzene (B151609) derivative. | Simpler to plan for less complex molecules. | Lower overall yield, potential for functional group interference. |

| Convergent | Independent synthesis of molecular fragments followed by their coupling. | Higher overall yield, greater flexibility, and efficiency for complex molecules. | May require more complex initial starting materials. |

Precursor Synthesis and Functional Group Interconversions Towards this compound

The successful synthesis of the target molecule relies on the efficient preparation of key precursors.

While cyclopentanol itself is achiral, the principles of stereoselective synthesis become critical when dealing with substituted cyclopentyl rings, which could be of interest for derivative synthesis. For the synthesis of the parent compound, commercial cyclopentanol is readily available. However, if chiral derivatives were desired, stereoselective methods would be employed. For the purpose of creating the ether linkage, cyclopentanol needs to be converted into a good electrophile. This is typically achieved by converting the alcohol into a better leaving group, such as a tosylate or a halide.

The conversion of an alcohol to a tosylate using tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) proceeds with retention of stereochemistry. Similarly, conversion to a mesylate with mesyl chloride (MsCl) also retains the stereochemical integrity of the alcohol. The preparation of cyclopentyl halides from cyclopentanol can be achieved using various reagents, such as phosphorus tribromide (PBr₃) for bromination or thionyl chloride (SOCl₂) for chlorination, which typically proceed with inversion of stereochemistry.

The synthesis of halogenated benzene precursors is fundamental to many of the proposed synthetic routes. 4-Halophenols are key intermediates. For instance, p-bromophenol can be prepared by the direct bromination of phenol in a suitable solvent. The directing effect of the hydroxyl group favors the formation of ortho and para products, with the para isomer often being the major product under controlled conditions.

To synthesize a precursor for thiolation, such as 4-cyclopentyloxy-bromobenzene, one would first perform the etherification of p-bromophenol with a cyclopentyl halide. The order of these reactions is crucial. Introducing the bulky cyclopentyloxy group first can influence the regioselectivity of a subsequent halogenation step. Conversely, starting with a dihalogenated benzene and selectively substituting one halogen can also be a viable strategy.

The choice of halogen is also important. Aryl iodides are generally more reactive towards nucleophilic substitution and cross-coupling reactions than aryl bromides or chlorides. The preparation of iodophenols can be achieved through various iodinating agents.

The following table summarizes some common halogenated precursors and their potential synthetic routes.

| Precursor | Starting Material | Key Reagents |

| p-Bromophenol | Phenol | Br₂ in a suitable solvent |

| p-Iodophenol | Phenol | I₂ with an oxidizing agent |

| 4-Cyclopentyloxy-bromobenzene | p-Bromophenol | Cyclopentyl bromide, a base (e.g., K₂CO₃) |

Direct and Indirect Approaches for the Thiol Functionalization of the Benzenoid Core in this compound

The introduction of a thiol group onto the benzene ring is a critical step in the synthesis of this compound. Various methods exist, ranging from direct substitution reactions to multi-step sequences involving reduction or rearrangement.

Nucleophilic aromatic substitution (SNAr) is a direct method for forming aryl-sulfur bonds. acsgcipr.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a sulfur nucleophile. acsgcipr.org For the synthesis of this compound, this would typically involve reacting a 4-(cyclopentyloxy)aryl halide with a source of the hydrosulfide anion (SH⁻).

The mechanism proceeds via a two-step addition-elimination process. The thiolate nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. acsgcipr.org Subsequently, the leaving group is expelled, restoring the aromaticity of the ring and yielding the aryl thiol. acsgcipr.org The success of the SNAr reaction is highly dependent on the electronic nature of the aromatic ring; it is significantly facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. bohrium.comacs.org In the case of a precursor like 4-chloro-1-(cyclopentyloxy)benzene, the cyclopentyloxy group is an electron-donating group, which would disfavor a classical SNAr reaction. Therefore, this approach is more suitable for derivatives of this compound that contain an appropriately positioned electron-withdrawing group.

Commonly used thiolate reagents include sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or hexamethylphosphoramide (B148902) (HMPA), which can solvate the cation while leaving the nucleophile reactive. researchgate.net

| Parameter | Description | References |

| Substrate | Aryl halide or sulfonate with electron-withdrawing groups | acsgcipr.orgbohrium.com |

| Nucleophile | Thiolate reagents (e.g., NaSH, KSH) | google.com |

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO, DMAc) | acs.orgresearchgate.net |

| Mechanism | Addition-Elimination via Meisenheimer complex | acsgcipr.org |

| Key Factor | Requires activation by electron-withdrawing groups | acs.org |

An indirect but highly effective route to aryl thiols involves the reduction of precursor molecules such as aryl sulfonyl chlorides or diaryl disulfides. These methods are widely applicable and often provide high yields. tandfonline.com

Reduction of Aryl Sulfonyl Chlorides: Aryl sulfonyl chlorides are common intermediates in organic synthesis and can be readily prepared from the corresponding arenes. Their reduction to thiophenols can be achieved using a variety of reducing agents. A classic method involves the use of zinc dust and a mineral acid like sulfuric acid. google.com This reaction is exothermic and requires careful temperature control to avoid the formation of by-products. google.com Alternative reducing systems include sodium borohydride (B1222165) in a suitable solvent like tetrahydrofuran, which can reduce sulfonyl chlorides to either sulfinic acids or, under more forcing conditions, to disulfides and thiophenols. jst.go.jp More recently, methods employing triphenylphosphine (B44618) have been developed, offering a fast and chemoselective route to arylthiols from arylsulfonyl chlorides under mild conditions. organic-chemistry.org Another approach is uncatalyzed transfer hydrogenation, which uses hydrogen donors like formates at high temperatures in a solvent-free process, presenting a cleaner synthetic route. tandfonline.comresearchgate.net

Reduction of Diaryl Disulfides: Diaryl disulfides serve as stable, less odorous precursors to aryl thiols. The disulfide bond can be cleaved reductively to yield two equivalents of the corresponding thiol. This can be accomplished through various methods, including catalytic hydrogenation or the use of reducing agents like sodium borohydride. organic-chemistry.org A facile method for synthesizing unsymmetrical disulfides involves the triphenylphosphine-mediated reductive coupling of thiophenols with aryl sulfonyl chlorides, which can then be reduced if necessary. rsc.org The synthesis of thiophenols can also be achieved from aryl halides and sulfur powder, followed by in-situ reduction of the resulting disulfide with sodium borohydride or triphenylphosphine. organic-chemistry.org

| Precursor | Reducing Agent/System | Key Features | References |

| Aryl Sulfonyl Chloride | Zinc dust / H₂SO₄ | Classic method, requires temperature control | google.com |

| Aryl Sulfonyl Chloride | Sodium Borohydride / THF | Can yield sulfinic acids, disulfides, or thiols | jst.go.jp |

| Aryl Sulfonyl Chloride | Triphenylphosphine / Toluene | Fast, chemoselective, mild conditions | organic-chemistry.org |

| Aryl Sulfonyl Chloride | Formates (e.g., Ammonium formate) | Solvent-free, clean transfer hydrogenation | tandfonline.com |

| Diaryl Disulfide | Sodium Borohydride | Cleaves S-S bond to yield two thiol molecules | organic-chemistry.org |

| Diaryl Disulfide | Catalytic Hydrogenation | Standard method for disulfide cleavage | google.com |

The thio-Claisen rearrangement is a google.comgoogle.com-sigmatropic rearrangement analogous to the Claisen rearrangement of allyl aryl ethers. wikipedia.orgorganic-chemistry.org In the context of synthesizing substituted thiophenols, this reaction typically involves the thermal rearrangement of an allyl aryl thioether. The reaction proceeds through a cyclic transition state, resulting in the migration of the allyl group from the sulfur atom to an ortho-position on the aromatic ring, with concomitant tautomerization to yield an ortho-allyl thiophenol. rsc.org

For this strategy to be applied to the synthesis of this compound, one would need to start with an allyl thioether of 4-(cyclopentyloxy)benzene. The subsequent rearrangement would place the allyl group at the 2-position, yielding 2-allyl-4-(cyclopentyloxy)benzenethiol. While this method directly installs the thiol and a carbon substituent simultaneously, it is inherently limited to producing ortho-substituted thiophenols. Therefore, it is more applicable to the synthesis of derivatives rather than this compound itself, unless the starting material is designed to place the thiol at the desired position after rearrangement and subsequent modification of the rearranged substituent. The reaction is intramolecular and proceeds through a highly ordered cyclic transition state. wikipedia.orgrsc.org

Etherification Methodologies for Introducing the Cyclopentyloxy Moiety

The formation of the ether linkage is the second key transformation in the synthesis of this compound. This typically involves reacting a phenol derivative, such as 4-mercaptophenol or 4-hydroxybenzenethiol, with a cyclopentyl electrophile.

The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgmasterorganicchemistry.com The reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide or phenoxide ion. wikipedia.org To synthesize this compound, this method would involve the reaction of the phenoxide generated from 4-mercaptophenol with a cyclopentyl halide (e.g., cyclopentyl bromide) or a cyclopentyl sulfonate (e.g., cyclopentyl tosylate).

The reaction proceeds via an SN2 mechanism, where the nucleophilic phenoxide attacks the electrophilic carbon of the cyclopentyl group, displacing the leaving group in a single, concerted step. masterorganicchemistry.com The generation of the phenoxide is typically achieved by treating the starting phenol with a suitable base, such as sodium hydroxide (B78521) or sodium hydride. gordon.eduyoutube.com Given that the thiol group is also acidic, careful selection of the base and reaction conditions is necessary to favor O-alkylation over S-alkylation. Generally, phenoxides are more nucleophilic towards alkylation under these conditions than thiophenoxides in a protic solvent. The SN2 nature of the reaction means it works best with primary and secondary alkyl halides; cyclopentyl halides are secondary and thus suitable substrates, although some competing elimination (E2) reaction may occur. masterorganicchemistry.com

| Parameter | Description | References |

| Nucleophile | Phenoxide ion (from 4-mercaptophenol) | gordon.edu |

| Electrophile | Primary or secondary alkyl halide/sulfonate (e.g., cyclopentyl bromide) | wikipedia.orgmasterorganicchemistry.com |

| Base | NaOH, NaH, K₂CO₃ | gordon.eduyoutube.com |

| Mechanism | SN2 (Bimolecular Nucleophilic Substitution) | wikipedia.orgmasterorganicchemistry.com |

| Scope | Broadly applicable for many types of ethers | wikipedia.org |

The Mitsunobu reaction provides a powerful method for forming ethers, particularly when mild conditions are required or when stereochemical control is important. missouri.eduwikipedia.org The reaction allows for the conversion of an alcohol to an ether by reacting it with a nucleophile (in this case, a phenol) in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

To synthesize this compound using this method, 4-mercaptophenol would be reacted with cyclopentanol. The reaction mechanism is complex but involves the activation of the alcohol (cyclopentanol) by the PPh₃/DEAD reagent system. missouri.eduorganic-chemistry.org Triphenylphosphine and DEAD combine to form a phosphonium (B103445) salt, which then reacts with cyclopentanol to form an oxyphosphonium salt, a very good leaving group. missouri.edu The phenoxide of 4-mercaptophenol, which is sufficiently acidic to act as the nucleophile, then displaces the activated leaving group. organic-chemistry.org A key feature of the Mitsunobu reaction is that the substitution at the alcohol's carbon center proceeds with a clean inversion of stereochemistry, which is a significant advantage when working with chiral secondary alcohols. missouri.edu For an achiral alcohol like cyclopentanol, this feature is not relevant, but the mild reaction conditions (often at or below room temperature) are still highly advantageous. commonorganicchemistry.comorganic-synthesis.com

| Parameter | Description | References |

| Alcohol | Cyclopentanol | missouri.edu |

| Nucleophile | Phenol (e.g., 4-mercaptophenol) | organic-chemistry.orgcommonorganicchemistry.com |

| Reagents | Triphenylphosphine (PPh₃) and an Azodicarboxylate (DEAD or DIAD) | wikipedia.org |

| Solvent | Aprotic solvents like THF or Dioxane | organic-synthesis.com |

| Key Feature | Mild reaction conditions; inversion of stereochemistry at the alcohol center | missouri.eduorganic-chemistry.org |

Transition-Metal-Catalyzed Etherification Reactions of Phenols

The formation of the ether linkage in this compound is a critical step that can be efficiently achieved through transition-metal-catalyzed reactions. These methods offer significant advantages over traditional approaches like the Williamson ether synthesis, often providing milder reaction conditions and broader substrate scope. Catalytic systems based on palladium and copper are most prominent in facilitating the formation of C–O bonds in diaryl ethers and alkyl aryl ethers. rsc.org

For the synthesis of an alkyl aryl ether such as this compound, a cross-coupling reaction between 4-mercaptophenol and a cyclopentyl electrophile (e.g., cyclopentyl bromide or tosylate) would be a primary strategy. Buchwald-Hartwig amination and etherification protocols, which are palladium-catalyzed, are powerful tools for such transformations. nih.gov These reactions typically employ a palladium precursor, a phosphine-based ligand, and a base. The choice of ligand is crucial for the reaction's efficiency, influencing the rate of oxidative addition and reductive elimination steps in the catalytic cycle.

Copper-catalyzed methods, often referred to as Ullmann-type reactions, represent another major avenue for C–O bond formation. rsc.org These reactions have seen significant improvements with the development of new ligands that allow the reactions to proceed at lower temperatures and with greater functional group tolerance. For the synthesis of this compound, a copper(I) catalyst, such as CuI, could be used in conjunction with a ligand like 1,10-phenanthroline (B135089) to couple 4-mercaptophenol with a cyclopentyl halide.

The table below summarizes representative conditions for transition-metal-catalyzed etherification reactions applicable to the synthesis of aryl alkyl ethers.

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / P(t-Bu)₃ | Tri-tert-butylphosphine | K₃PO₄ | Toluene | 80-110 | 75-95 |

| CuI / 1,10-Phenanthroline | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 100-120 | 70-90 |

| NiCl₂(dppp) | dppp | NaH | DMF | 25-80 | 65-88 |

This table presents generalized data for aryl alkyl ether synthesis; specific yields for this compound may vary.

Chemo- and Regioselective Considerations in the Synthesis of this compound

A significant challenge in the synthesis of this compound is the presence of two nucleophilic functional groups in the precursor, 4-mercaptophenol: a hydroxyl group (-OH) and a thiol group (-SH). Achieving selective alkylation on the oxygen atom (O-alkylation) without concurrent reaction at the more nucleophilic sulfur atom (S-alkylation) is paramount. The control of chemo- and regioselectivity is therefore a central theme in designing a successful synthetic route. nih.govnih.gov

The relative acidity and nucleophilicity of the phenol and thiol groups are key factors. The thiol proton is more acidic (pKa ≈ 6.5) than the phenolic proton (pKa ≈ 10). Consequently, under mildly basic conditions, the thiophenoxide anion is preferentially formed and would be the primary site of alkylation. To achieve selective O-alkylation, a common strategy involves using a stronger base to deprotonate both groups, followed by leveraging the principles of Hard and Soft Acids and Bases (HSAB). The resulting phenoxide is a "harder" nucleophile than the thiophenoxide. By using a "hard" electrophile, such as cyclopentyl tosylate or a dialkyl sulfate, the reaction can be directed to the oxygen atom.

Modern catalyst-controlled reactions offer more elegant solutions. nih.gov Specific catalytic systems can be designed to differentiate between the two nucleophilic sites, promoting the desired C-O bond formation while leaving the C-S bond untouched. This often involves the catalyst's preferential coordination to one of the functional groups, thereby activating it for the subsequent coupling reaction.

Sustainable and Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly integral to the development of synthetic methodologies, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Solvent-Free or Aqueous Reaction Systems

A major goal in green chemistry is to reduce or eliminate the use of volatile organic solvents (VOCs), which contribute to environmental pollution. nih.gov To this end, research has focused on developing solvent-free reaction conditions or utilizing environmentally benign solvents like water.

Solvent-free, or neat, reactions are conducted by mixing the reactants, catalyst, and base without any solvent. epo.orgrsc.org These reactions are often facilitated by grinding the solid reactants (mechanochemistry) or by heating the mixture above the melting points of the components. This approach not only eliminates solvent waste but can also lead to faster reaction rates and easier product purification. For the synthesis of this compound, a solvent-free Williamson ether synthesis could be envisioned by heating 4-mercaptophenol with a base and a cyclopentylating agent.

Reactions in aqueous media are another sustainable alternative. While organic substrates often have low solubility in water, the use of phase-transfer catalysts or surfactants can overcome this limitation. For phenolic etherifications, the reaction can be performed in a biphasic system where the deprotonated phenoxide resides in the aqueous phase and reacts with the alkyl halide in the organic phase, facilitated by a phase-transfer catalyst.

Development of Earth-Abundant Metal Catalysts for Key Transformations

While precious metals like palladium have been instrumental in the development of powerful catalytic transformations, their high cost and low natural abundance are significant drawbacks. acs.orgnih.gov A key objective of green chemistry is to replace these metals with earth-abundant, less toxic, and more economical alternatives such as iron, copper, nickel, and cobalt. researchgate.netnsf.gov

Significant progress has been made in developing catalysts based on these first-row transition metals for cross-coupling reactions, including C-O bond formation. acs.org

Iron-catalyzed reactions: Iron is a highly attractive alternative due to its low cost and benign environmental profile. Iron-based catalysts have been developed for various coupling reactions, although their application in C-O etherification is still an emerging area.

Copper-catalyzed reactions: As mentioned earlier, copper catalysis (Ullmann reaction) is a well-established method for C-O bond formation. Modern advancements have made these reactions more efficient and applicable under greener conditions.

Nickel-catalyzed reactions: Nickel catalysts have shown remarkable reactivity, often complementary to palladium. They are particularly effective in activating challenging substrates and can be used for a variety of cross-coupling reactions, including etherification. nsf.gov

The table below highlights examples of earth-abundant metal catalysts used in C-O bond formation.

| Metal Catalyst | Example Reaction | Advantages |

| FeCl₃ | Aryl halide etherification | Low cost, low toxicity |

| CuI | Ullmann Condensation | Well-established, improving efficiency |

| NiCl₂(dppf) | Etherification of phenols | High reactivity, cost-effective |

Atom-Economical Synthetic Sequences

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com A reaction with high atom economy generates minimal waste. researchgate.net

Addition reactions are inherently 100% atom-economical. While a direct addition reaction to form this compound is not straightforward, synthetic routes can be designed to maximize this principle. For example, a catalytic cycle where the catalyst is regenerated and the only byproduct is a small molecule like water would be highly desirable.

Comparing two potential routes for the etherification step:

Williamson Ether Synthesis: 4-mercaptophenoxide-Na⁺ + Cyclopentyl-Br → this compound + NaBr This reaction produces a stoichiometric amount of sodium bromide salt as waste, reducing its atom economy.

Dehydrative Coupling (Hypothetical): 4-mercaptophenol + Cyclopentanol --(Catalyst)--> this compound + H₂O This catalytic route, if realized, would be highly atom-economical as the only byproduct is water. chemrevlett.comnih.gov

Designing synthetic sequences that avoid stoichiometric reagents and protecting groups is key to achieving high atom economy and aligning with the principles of green chemistry. jocpr.com

Mechanistic Investigations of Reactions Involving 4 Cyclopentyloxy Benzenethiol

Reactivity Profiling of the Thiol Functionality in 4-(Cyclopentyloxy)benzenethiol

The thiol group is the most reactive site of the molecule in many contexts. Its chemistry is characterized by the acidity of the S-H bond and the strong nucleophilicity of the corresponding conjugate base, the thiolate anion. It can also participate in one-electron transfer processes to form thiyl radicals.

The thiol proton of this compound is weakly acidic and can be removed by a base to form the 4-(cyclopentyloxy)benzenethiolate anion. This anion is a potent nucleophile due to the soft, polarizable nature of the sulfur atom. The electron-donating nature of the para-cyclopentyloxy group increases the electron density on the sulfur atom, thereby enhancing its nucleophilicity compared to unsubstituted benzenethiol (B1682325).

The reactivity of thiolate anions is often correlated with the pKa of the parent thiol. nih.gov Thiolates are highly effective nucleophiles in substitution and addition reactions. For instance, in reactions with α,β-unsaturated carbonyl compounds, the addition of a thiophenol proceeds via a Michael-type 1,4-addition, a reaction driven by the nucleophilicity of the sulfur atom. nih.gov The rate of such reactions is significantly influenced by the electronic properties of substituents on the aromatic ring.

Table 1: Nucleophilicity and Reactivity of Thiophenols

| Compound | Substituent at para-position | Expected Relative Nucleophilicity | Reactivity Trend |

|---|---|---|---|

| This compound | -OC₅H₉ (Electron-donating) | High | More reactive than benzenethiol |

| Benzenethiol | -H (Neutral) | Moderate | Baseline reactivity |

| 4-Nitrobenzenethiol | -NO₂ (Electron-withdrawing) | Low | Less reactive than benzenethiol |

This table provides a qualitative comparison based on established principles of electronic effects.

The S-H bond in this compound can undergo homolytic cleavage to generate a thiyl radical (RS•). This process can be initiated photochemically or by using a radical initiator. researchgate.net Thiyl radicals are key intermediates in a variety of synthetic transformations, most notably the thiol-ene reaction, which involves the anti-Markovnikov addition of a thiol across a double bond. unito.it

The mechanism proceeds via a radical chain process:

Initiation: Formation of the thiyl radical from the thiol.

Propagation: The thiyl radical adds to an alkene to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and propagating the chain. rsc.org

Studies on the reactions of benzenethiol with various alkynes have shown that the intermediate vinyl radicals can be trapped or undergo further reactions, indicating the versatility of these radical pathways. rsc.orgnih.gov The presence of the cyclopentyloxy group is not expected to fundamentally alter this mechanism but may influence the stability and subsequent reactions of the radical intermediates.

While the thiol and thiolate forms of this compound are predominantly nucleophilic, the sulfur atom can exhibit electrophilic character upon oxidation. wsu.edu Mild oxidation can convert the thiol to a sulfenic acid (R-SOH). The sulfur atom in a sulfenic acid is electrophilic and susceptible to attack by nucleophiles. semanticscholar.org This reactivity is crucial in biological systems for protein regulation and is exploited in chemical biology for the development of specific probes. Further oxidation can lead to sulfinic (R-SO₂H) and sulfonic (R-SO₃H) acids, where the electrophilicity of the sulfur atom is further enhanced.

Aromatic Reactivity of the Benzenethiol Core

The benzene (B151609) ring of this compound can undergo reactions typical of aromatic compounds, with its reactivity and regioselectivity being strongly influenced by the two substituents: the thiol group and the cyclopentyloxy group.

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. lumenlearning.com Substituents that donate electron density to the ring increase its nucleophilicity and thus accelerate the reaction (activating groups). wikipedia.orglibretexts.org Conversely, electron-withdrawing groups deactivate the ring. libretexts.org

Both the cyclopentyloxy (-OC₅H₉) and thiol (-SH) groups are activating, ortho, para-directing substituents.

Cyclopentyloxy Group: This is a strongly activating group. The oxygen atom donates electron density to the ring via resonance, which strongly outweighs its inductive withdrawal effect. libretexts.orgscielo.org.mx

Thiol Group: The -SH group is also considered activating and ortho, para-directing due to the resonance donation from sulfur's lone pairs. However, its activating effect is generally weaker than that of an alkoxy group. askfilo.com

Given that the cyclopentyloxy group is a more powerful activating group, it will primarily direct the position of incoming electrophiles to the positions ortho to it (i.e., positions 2 and 6 relative to the thiol).

Table 2: Classification of Substituents on the Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

|---|---|---|---|---|

| -OC₅H₉ (Cyclopentyloxy) | Withdrawing | Strongly Donating | Strongly Activating | Ortho, Para |

| -SH (Thiol) | Withdrawing | Donating | Activating | Ortho, Para |

| -NO₂ (Nitro) | Withdrawing | Withdrawing | Strongly Deactivating | Meta |

| -H (Hydrogen) | Neutral | Neutral | Baseline | N/A |

Aryl thiols and their derivatives are valuable substrates in modern transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, offer powerful methods for C-C and C-S bond formation. organic-chemistry.org

Palladium-catalyzed carbonylation reactions involve the insertion of carbon monoxide into a substrate, typically an aryl halide or triflate, to form carbonyl compounds. rsc.orgresearchgate.net While the direct carbonylation of the C-S bond of a thiol is less common, this compound can be involved in related multi-component processes. For instance, palladium catalysts can facilitate the aminocarbonylation or alkoxycarbonylation of related aryl precursors to synthesize amides or esters, respectively. nih.govnih.gov

Furthermore, aryl thiols can participate in other coupling reactions. For example, copper-catalyzed C-S coupling reactions are a common method for synthesizing aryl thiols from aryl iodides. organic-chemistry.org The resulting this compound could then be used in subsequent transformations where the thiol moiety directs further functionalization or participates in coupling schemes.

Table 3: Examples of Palladium-Catalyzed Reactions

| Reaction Type | General Substrates | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Carbonylative Suzuki Coupling | Aryl Halide, Boronic Acid, CO | Pd(OAc)₂, Ligand | Aryl Ketone |

| Aminocarbonylation | Aryl Halide, Amine, CO | PdI₂, KI | Aryl Amide |

| Alkoxycarbonylation | Aryl Halide, Alcohol, CO | PdCl₂(PPh₃)₂ | Aryl Ester |

This table illustrates general palladium-catalyzed carbonylation reactions relevant to the synthesis of functionalized aromatic compounds.

Site-Selective C-H Functionalization of the Aromatic Ring

The direct functionalization of carbon-hydrogen (C-H) bonds on an aromatic ring represents a powerful strategy for molecular synthesis, offering an efficient way to build complexity from simple precursors. digitellinc.comnih.gov In the case of this compound, the aromatic ring possesses two directing groups: the cyclopentyloxy group (-OC₅H₉) and the thiol group (-SH). Both are ortho-, para-directing for electrophilic aromatic substitution. Since these groups are situated para to each other, electronic effects would direct incoming electrophiles to the two equivalent positions ortho to the cyclopentyloxy group (C2, C6) and the two equivalent positions ortho to the thiol group (C3, C5). Achieving site-selectivity among these positions is a significant challenge that typically requires strategies beyond simple electrophilic substitution. rsc.org

Modern synthetic methods have enabled high degrees of site-selectivity that would otherwise be difficult to achieve. rsc.org One strategy involves the use of a directing group, which positions a transition-metal catalyst in proximity to a specific C-H bond. For instance, the thiol group could potentially be used to direct a catalyst to the C3 and C5 positions. Another advanced technique is the use of persistent sulfur-based radicals to generate thianthrenium salts, which can selectively functionalize complex arenes and install a versatile handle for further transformations. nih.gov Furthermore, strategies employing transient, non-symmetric iodanes, generated in situ from reagents like PhI(OAc)₂, have been developed for the site-selective incorporation of various functional groups onto arenes and heteroarenes. nih.gov These methods often proceed with high positional selectivity, which can be predicted and rationalized through computational models. nih.gov

The choice of catalytic system and reaction conditions is paramount in overcoming the inherent electronic biases of the substrate and achieving functionalization at a single desired position on the aromatic ring of this compound.

Table 1: Hypothetical Site-Selectivity in C-H Functionalization of this compound under Various Catalytic Systems This table presents illustrative data based on established principles of site-selective C-H functionalization.

| Catalytic System | Primary Functionalized Position(s) | Observed Yield of Major Isomer (%) | Proposed Rationale for Selectivity |

|---|---|---|---|

| Pd(OAc)₂ with L* (directing ligand) | C3/C5 | 85 | Coordination of the catalyst to the thiol directing group. |

| Rh(III) catalyst | C2/C6 | 78 | Steric approach guided by the less hindered ether oxygen. |

| Thianthrenation Reagent | C2/C6 | 92 | Selectivity driven by the electronic properties of the sulfur radical. nih.gov |

| PhI(OAc)₂ / Anion Source | C2/C6 | 88 | Formation of a transient iodane (B103173) favoring the more electron-rich ortho-positions to the ether. nih.gov |

Reactivity and Stability of the Cyclopentyloxy Ether Linkage

Cleavage Reactions of Alkyl Aryl Ethers

The ether linkage in this compound, characteristic of an alkyl aryl ether, is generally stable under many reaction conditions. However, it can be cleaved under specific, often harsh, chemical treatments. The most common method for the cleavage of such ethers involves nucleophilic attack at the alkyl carbon adjacent to the ether oxygen. This typically follows an S_N2 mechanism, where a strong nucleophile displaces the aryloxy group. Reagents like hydrogen halides (HBr or HI) are classic examples, but their high acidity can be incompatible with other functional groups.

A milder and effective alternative is the use of lithium iodide in a high-boiling solvent such as 2,4,6-collidine. In this reaction, the iodide ion acts as the nucleophile, attacking the cyclopentyl carbon and leading to the formation of the corresponding phenoxide and cyclopentyl iodide. Reductive cleavage methods offer another pathway. The reaction of aryl alkyl ethers with alkali metals like lithium can lead to the cleavage of either the Aryl-O bond (α cleavage) or the O-Alkyl bond (β cleavage), with the outcome often depending on the solvent and substituents. nih.gov For aryl alkyl ethers, α cleavage is often favored, yielding an aryllithium species and a lithium alkoxide. nih.gov

Conformational Effects of the Cyclopentyl Group on Reactivity

The non-planar structure of the cyclopentyl group can exert significant steric and conformational effects on the reactivity of the molecule. Unlike a simple alkyl chain, a cyclopentyl ring adopts puckered conformations, primarily the "envelope" and "half-chair" (or "twist") forms, which are in rapid equilibrium. The specific conformation can influence the steric accessibility of the ether oxygen and the adjacent C-H bonds on the aromatic ring (C2 and C6 positions).

This conformational preference can dictate how the molecule interacts with catalysts, reagents, or biological targets. For instance, the axial and equatorial positions of the hydrogen atoms on the cyclopentyl ring create a distinct three-dimensional profile that can sterically hinder the approach of a bulky reagent to the ether oxygen, potentially slowing down cleavage reactions. Research on related cyclic systems has shown that stereochemistry and conformational preferences can directly influence reactivity toward nucleophiles. researchgate.net A particular conformation might orient the cyclopentyl group in a way that partially blocks one of the ortho positions on the benzene ring, potentially influencing the regioselectivity of C-H functionalization reactions. Therefore, understanding the conformational dynamics of the cyclopentyloxy group is crucial for predicting and controlling its chemical behavior.

Elucidation of Reaction Mechanisms Utilizing Kinetic Isotope Effects and Spectroscopic Intermediates

Determining the precise step-by-step pathway of a chemical reaction requires sophisticated experimental techniques. For reactions involving this compound, kinetic isotope effects (KIEs) and the direct observation of spectroscopic intermediates are invaluable tools.

The kinetic isotope effect is a powerful method for identifying the rate-determining step of a reaction. It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). nih.gov If the bond to this atom is broken or formed in the rate-limiting step, a significant difference in reaction rates (a primary KIE) is typically observed. nih.govrsc.org For example, in a C-H functionalization reaction at the C2 position of the aromatic ring, replacing the hydrogen at C2 with deuterium (B1214612) would allow researchers to determine if the C-H bond cleavage event is rate-limiting. A large kH/kD value would support this hypothesis. rsc.org

Spectroscopic detection of reaction intermediates provides direct evidence for a proposed mechanistic pathway. Techniques such as nuclear magnetic resonance (NMR), infrared (IR), and UV-visible spectroscopy can be employed, sometimes at low temperatures to increase the lifetime of transient species. For instance, in the reaction of this compound with an electrophile, it might be possible to observe the formation of a Wheland intermediate (a resonance-stabilized carbocation) using NMR spectroscopy. Similarly, in studying reactions involving the thiol group, intermediates such as a thiolate anion or a sulfur-centered radical could potentially be identified by their unique spectroscopic signatures.

Application of Computational Chemistry to Understand Reaction Pathways and Transition States

Alongside experimental methods, computational chemistry has become an indispensable tool for the detailed investigation of reaction mechanisms. escholarship.orgescholarship.org Using methods like Density Functional Theory (DFT), chemists can model the entire reaction pathway for processes involving this compound, providing insights that are often difficult or impossible to obtain experimentally. nih.govmdpi.com

Computational studies allow for the precise determination of the structures and energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict the feasibility of a proposed reaction pathway and compare the likelihood of competing mechanisms.

For site-selective C-H functionalization, computational analysis can explain the origins of observed selectivity. digitellinc.com By modeling the transition states for functionalization at each possible position on the aromatic ring (C2/C6 vs. C3/C5), the pathway with the lowest activation energy can be identified, thereby predicting the major product. digitellinc.com This approach can also reveal subtle non-covalent interactions, steric clashes, or electronic effects that govern the reaction's outcome. mdpi.com Furthermore, computational modeling can be used to rationalize the role of catalysts, understand conformational effects of the cyclopentyl group, and even predict kinetic isotope effects for comparison with experimental data. chemrxiv.org

Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways This table provides hypothetical DFT-calculated energy values to illustrate how computational chemistry is used to compare reaction mechanisms.

| Reaction | Proposed Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Aromatic C-H Chlorination | Attack at C2/C6 | 18.5 | Reaction at C2/C6 is kinetically favored. |

| Attack at C3/C5 | 22.1 | ||

| Ether Cleavage (LiI) | S_N2 Attack at Cyclopentyl C1 | 25.3 | S_N2 pathway is the viable mechanism. |

| S_N1 (via Cyclopentyl Cation) | 45.8 |

Advanced Spectroscopic and Structural Characterization for Research Insights

High-Resolution Mass Spectrometry for Unambiguous Structural Confirmation and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the verification of the elemental composition of 4-(Cyclopentyloxy)benzenethiol. By providing an exact mass measurement with high accuracy, HRMS can definitively confirm the molecular formula, C₁₁H₁₄OS. The theoretical exact mass can be calculated and compared against the experimentally determined value to ensure structural integrity.

| Isotopologue Formula | Theoretical (Calculated) Mass (m/z) |

| C₁₁H₁₄OS | 194.0765 |

| C₁₀¹³CH₁₄OS | 195.0799 |

| C₁₁H₁₃H₂OS | 195.0828 |

| C₁₁H₁₄O³³S | 195.0724 |

This table presents the calculated exact masses for the primary isotopologues of this compound.

Furthermore, HRMS is a powerful tool for real-time reaction monitoring during the synthesis of this compound. nih.gov By coupling a mass spectrometer to the reaction vessel, chemists can track the consumption of reactants and the formation of the product and any intermediates or byproducts. waters.comdurham.ac.uk This on-line analysis provides critical kinetic data, helps in optimizing reaction conditions (e.g., temperature, catalyst loading), and ensures the safety and efficiency of the synthetic process. nih.gov

Multi-Nuclear NMR Spectroscopy (e.g., ¹H, ¹³C, ¹⁷O) for Detailed Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the detailed structural elucidation of this compound in solution.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The protons on the carbon adjacent to the ether oxygen are expected to show a downfield shift to approximately 3.4-4.5 ppm. libretexts.org Protons on carbons adjacent to the sulfur in thiols typically appear in the 2.0 to 2.5 ppm region, while the thiol S-H proton itself usually gives a signal between 1.3-1.5 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Carbons adjacent to the ether oxygen are expected to resonate in the 50-80 ppm range. libretexts.org In contrast, carbons adjacent to the sulfur in a thiol are found further upfield, typically in the 20-40 ppm region. libretexts.orglibretexts.org For a similar compound, 4-methoxybenzenethiol, characteristic peaks are observed that can be used as a reference. chemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| SH | ~1.5 | - |

| Aromatic CH (ortho to S) | ~7.2-7.4 | ~130-135 |

| Aromatic CH (ortho to O) | ~6.8-7.0 | ~115-120 |

| Aromatic C-S | - | ~125-130 |

| Aromatic C-O | - | ~155-160 |

| Cyclopentyl CH-O | ~4.5-4.8 | ~80-85 |

| Cyclopentyl CH₂ (adjacent to CH-O) | ~1.8-2.0 | ~30-35 |

| Cyclopentyl CH₂ (remote) | ~1.5-1.7 | ~20-25 |

Conformational analysis, particularly of the flexible cyclopentyl ring, can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which can reveal through-space proximity of protons, helping to define the preferred conformation of the ring relative to the benzene (B151609) group.

X-ray Crystallography of this compound and its Co-crystals or Derivatives

X-ray crystallography offers the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in the solid state. wikipedia.org A successful single-crystal X-ray diffraction experiment on this compound would yield precise data on bond lengths, bond angles, and torsion angles. nih.gov This information would reveal the planarity of the benzene ring, the conformation of the cyclopentyl group (e.g., envelope or twist), and the orientation of the thiol group.

Furthermore, crystallographic analysis can elucidate intermolecular interactions, such as hydrogen bonding involving the thiol group or π-stacking of the benzene rings, which govern the crystal packing. While the crystal structure of this compound itself is not publicly available, analysis of related thiophenol derivatives provides expected values for key structural parameters. rsc.org

The formation of co-crystals with other molecules could also be explored. This technique could modulate the physicochemical properties of the compound and provide further insights into its non-covalent interaction capabilities.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and probe molecular vibrations. cdc.govillinois.edu

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A weak S-H stretching vibration is typically observed around 2550-2600 cm⁻¹. A strong C-O stretching band for the alkyl aryl ether is expected around 1200-1275 cm⁻¹. fiveable.me Other significant bands include aromatic C=C stretching in the 1450-1600 cm⁻¹ region and C-H stretching from both the aromatic and cyclopentyl groups around 2800-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The S-H stretch is also visible in Raman spectra. Aromatic ring vibrations often produce strong and characteristic Raman signals. researchgate.net For benzenethiol (B1682325) and its derivatives, prominent peaks related to ring breathing modes and C-S stretching are typically observed below 1600 cm⁻¹. researchgate.netrsc.org Studying shifts in these vibrational frequencies upon changes in environment (e.g., solvent, temperature) can provide information on intermolecular interactions.

Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

| S-H Stretch | IR, Raman | 2550 - 2600 | Weak |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Strong |

| Aromatic C=C Stretch | IR, Raman | 1450 - 1600 | Medium-Strong |

| C-O-C Asymmetric Stretch | IR | 1200 - 1275 | Strong |

| C-S Stretch | Raman | 600 - 750 | Medium |

Chiroptical Spectroscopy (e.g., ECD) for Chiral Derivatives and Enantiomeric Purity Assessment

While this compound itself is achiral, chiral derivatives can be synthesized, for instance, by introducing substituents on the cyclopentyl ring. google.com For these chiral molecules, Electronic Circular Dichroism (ECD) spectroscopy becomes an invaluable tool. ECD measures the differential absorption of left and right circularly polarized light, a property exhibited only by chiral molecules. nih.govmdpi.com

The resulting ECD spectrum is highly sensitive to the three-dimensional arrangement of atoms, making it a powerful method for assigning the absolute configuration of enantiomers. acs.org By comparing the experimental ECD spectrum to spectra predicted by quantum chemical calculations, the true stereochemistry of a chiral derivative can be determined. acs.org

Furthermore, ECD can be used to assess the enantiomeric purity of a sample. The intensity of the ECD signal is directly proportional to the enantiomeric excess, providing a quantitative measure of the sample's optical purity. mdpi.com This is crucial in fields where the biological activity of enantiomers can differ significantly. nih.gov

Theoretical and Computational Chemistry Studies of 4 Cyclopentyloxy Benzenethiol

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(cyclopentyloxy)benzenethiol, these methods provide insights into its electronic structure, which in turn governs its reactivity and physical properties.

Density Functional Theory (DFT) Studies on Ground State Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. mdpi.comnih.gov It is a widely used tool for predicting the ground state geometry of molecules by finding the lowest energy arrangement of its atoms. For this compound, DFT calculations, often using hybrid functionals like B3LYP, can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. mdpi.comdntb.gov.ua

These calculations would reveal the precise three-dimensional structure, including the orientation of the cyclopentyloxy group relative to the benzenethiol (B1682325) ring. The results of such a study would typically be presented in a table of optimized geometric parameters.

Illustrative Data Table: Predicted Ground State Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-S | 1.78 Å |

| S-H | 1.35 Å | |

| C-O | 1.37 Å | |

| O-C(cyclopentyl) | 1.44 Å | |

| Bond Angle | C-S-H | 96.5° |

| C-C-O | 119.8° | |

| Dihedral Angle | C-C-S-H | 0.0° |

| C-O-C-C(cyclopentyl) | 120.5° |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a model used to predict the reactivity of molecules by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comyoutube.com

For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The energy of the HOMO (EHOMO) is related to the ionization potential, while the energy of the LUMO (ELUMO) is related to the electron affinity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. taylorandfrancis.com A smaller gap suggests that the molecule is more likely to be reactive. The analysis would also identify the atoms where the HOMO and LUMO are localized, predicting the sites of electrophilic and nucleophilic attack, respectively.

Illustrative Data Table: Predicted FMO Properties of this compound

| Property | Predicted Value |

| EHOMO | -6.2 eV |

| ELUMO | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| HOMO Localization | Primarily on the sulfur and benzene (B151609) ring |

| LUMO Localization | Primarily on the benzene ring |

Note: The data in this table is illustrative and represents the type of information that would be generated from FMO analysis.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is not uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed through methods such as Mulliken population analysis or by mapping the molecular electrostatic potential (MEP). The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.netnih.gov

For this compound, an MEP map would likely show a negative potential around the sulfur and oxygen atoms due to their high electronegativity, making them sites for electrophilic attack. The hydrogen atom of the thiol group would likely exhibit a positive potential, making it susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Conformational Analysis of the Cyclopentyloxy Substituent and its Stereoelectronic Effects

The cyclopentyloxy group in this compound is not rigid and can adopt several different conformations. A conformational analysis would involve calculating the relative energies of these different conformers to identify the most stable arrangement. This is typically done by systematically rotating the dihedral angles associated with the ether linkage and the cyclopentyl ring.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry can be a powerful tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts for this compound. nih.govliverpool.ac.uk These predictions are often made using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. liverpool.ac.uk The calculated chemical shifts can be compared with experimental data to confirm the structure of the molecule. illinois.edu

Illustrative Data Table: Predicted 1H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) |

| Thiol (-SH) | 3.4 |

| Aromatic (ortho to -S) | 7.3 |

| Aromatic (ortho to -O) | 6.9 |

| Cyclopentyloxy (-OCH) | 4.7 |

| Cyclopentyloxy (-CH2) | 1.6 - 1.9 |

Note: The data in this table is illustrative and represents the type of information that would be generated from NMR prediction calculations.

Vibrational Frequencies: The vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound can also be calculated. semanticscholar.org These calculations are typically performed by computing the second derivatives of the energy with respect to the atomic coordinates. uit.no The predicted frequencies can help in assigning the vibrational modes observed in experimental spectra.

Illustrative Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm-1) |

| S-H stretch | 2550 |

| C-S stretch | 700 |

| Aromatic C-H stretch | 3050 |

| C-O-C stretch | 1240 |

| Cyclopentyl C-H stretch | 2950 |

Note: The data in this table is illustrative and represents the type of information that would be generated from vibrational frequency calculations.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. neurips.ccsemanticscholar.org For this compound, MD simulations can provide valuable insights into its behavior in different solvent environments and how it interacts with other molecules. nih.govmdpi.com

By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), one can study how the solvent affects its conformation and dynamics. MD simulations can also be used to investigate intermolecular interactions, such as the formation of hydrogen bonds between the thiol group of one molecule and the oxygen or sulfur atom of another. This information is crucial for understanding the bulk properties of the substance, such as its solubility and boiling point. nih.gov

In Silico Design of Novel Reactions and Derivatizations

The advancement of computational chemistry has opened new avenues for the rational design of novel synthetic routes and the exploration of chemical space through virtual derivatization. For this compound, in silico methods offer a powerful toolkit to predict reaction outcomes, explore potential derivatizations, and prioritize synthetic efforts towards molecules with desired properties. These approaches not only accelerate the discovery process but also provide deeper insights into the electronic and steric factors governing the reactivity of the parent molecule.

Predictive Modeling of Reaction Pathways

Computational tools, ranging from quantum mechanics (QM) to machine learning (ML) algorithms, can be employed to model and predict the feasibility of various reactions involving this compound. chemcopilot.comnih.gov These models can simulate reaction mechanisms, calculate activation energies, and predict product distributions, thereby guiding experimental work.

One area of interest is the exploration of reactions at the thiol group. The reactivity of aromatic thiols can be predicted using computational models that consider parameters like electron affinity. acs.org For instance, the nucleophilicity of the sulfur atom can be computationally assessed to predict its reactivity in S-alkylation, S-arylation, and oxidation reactions. Density Functional Theory (DFT) calculations can be utilized to model the transition states of these reactions, providing insights into the reaction kinetics and thermodynamics.

Another key functional group is the cyclopentyloxy ether linkage. While ethers are generally stable, their cleavage can be achieved under specific conditions. pearson.comlongdom.org Computational studies can model the acid-catalyzed cleavage of the ether bond, predicting the regioselectivity and the energy barriers associated with the formation of the corresponding phenol (B47542). chemistrysteps.commasterorganicchemistry.com Similarly, the potential for C–O bond activation using transition metal catalysts, a topic of significant research in organic synthesis, can be explored through computational modeling. acs.org

Furthermore, the benzene ring itself presents opportunities for electrophilic aromatic substitution reactions. researchgate.net Computational models can predict the regioselectivity (ortho, meta, or para) of reactions such as nitration, halogenation, and Friedel-Crafts acylation. masterorganicchemistry.comlkouniv.ac.in By calculating the distribution of electron density on the aromatic ring and the stability of the intermediate carbocations (arenium ions), these models can guide the synthesis of specifically substituted derivatives.

Virtual Library Design and Derivatization

In silico derivatization allows for the rapid generation and evaluation of a vast number of virtual compounds based on the this compound scaffold. eyesopen.com This process is instrumental in identifying derivatives with potentially enhanced biological activity, improved physicochemical properties, or novel applications.

Utilizing generative chemistry software, a virtual library of derivatives can be constructed by applying a set of predefined chemical reactions to the parent molecule. eyesopen.com These reactions can target the thiol, the aromatic ring, or the cyclopentyl group. For example, a library could be generated through virtual reactions such as:

Thiol Derivatization: Alkylation, acylation, and disulfide formation.

Aromatic Ring Substitution: Introduction of various functional groups at the ortho and meta positions relative to the thiol group.

The resulting virtual library can then be screened in silico for a variety of properties. Molecular docking simulations can predict the binding affinity of the derivatives to specific biological targets, such as enzymes or receptors. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with biological activity, allowing for the prediction of the potency of novel derivatives.

The following interactive table presents a curated set of virtually designed derivatives of this compound. The predicted properties, such as molecular weight, calculated LogP (cLogP), and a hypothetical docking score against a target protein, are included to illustrate the type of data generated in an in silico design workflow.

| Derivative Name | Modification Site | Added Substituent | Molecular Weight (g/mol) | cLogP | Predicted Docking Score (kcal/mol) |

|---|---|---|---|---|---|

| This compound | Parent Molecule | - | 208.32 | 3.85 | -5.2 |

| S-Methyl-4-(cyclopentyloxy)benzenethiol | Thiol | -CH3 | 222.35 | 4.21 | -5.5 |

| S-Acetyl-4-(cyclopentyloxy)benzenethiol | Thiol | -COCH3 | 250.36 | 3.98 | -6.1 |

| 2-Nitro-4-(cyclopentyloxy)benzenethiol | Aromatic Ring | -NO2 | 253.32 | 4.15 | -6.8 |

| 2-Chloro-4-(cyclopentyloxy)benzenethiol | Aromatic Ring | -Cl | 242.77 | 4.56 | -6.5 |

| S-(2-Hydroxyethyl)-4-(cyclopentyloxy)benzenethiol | Thiol | -CH2CH2OH | 252.37 | 3.62 | -5.9 |

| Bis(4-(cyclopentyloxy)phenyl) disulfide | Thiol | Dimerization | 414.62 | 7.52 | -7.2 |

This data, while hypothetical, exemplifies how computational tools can be used to systematically explore the chemical space around a lead compound and prioritize the synthesis of derivatives with the highest potential for desired properties.

Applications of 4 Cyclopentyloxy Benzenethiol in Advanced Organic Synthesis and Materials Science

4-(Cyclopentyloxy)benzenethiol as a Versatile Synthon in Complex Molecule Construction

This compound is a valuable building block, or synthon, in the field of organic chemistry, particularly for constructing complex molecules. Its utility stems from the presence of a reactive thiol (-SH) group attached to a benzene (B151609) ring, which also bears a cyclopentyloxy ether group. This combination of functional groups allows for its incorporation into a wide array of molecular structures through various synthetic transformations.

Synthesis of Thiol-Containing Heterocycles and Macrocycles

The thiol group of this compound serves as a potent nucleophile, enabling its participation in cyclization reactions to form sulfur-containing heterocyclic and macrocyclic compounds. These structural motifs are of significant interest as they are found in numerous biologically active molecules and functional materials.

One common strategy involves the reaction of this compound with molecules containing two electrophilic centers, leading to the formation of a ring structure. For instance, it can react with dihaloalkanes or other suitable dielectrophiles to furnish various sulfur-containing heterocycles. The specific ring size and structure of the resulting heterocycle are dictated by the nature of the reaction partner.

Furthermore, intramolecular cyclization of derivatives of this compound represents another powerful approach. By introducing an electrophilic functional group elsewhere in a molecule that is tethered to the thiol, a subsequent ring-closing reaction can be induced. Such strategies have been widely employed in the synthesis of complex natural products and their analogues. While specific examples involving this compound are not extensively documented, its reactivity is analogous to other aromatic thiols that are routinely used in these synthetic routes.

| Heterocycle Class | General Synthetic Approach | Potential Reactants with this compound |

| Thiophenes | Reaction with 1,4-dicarbonyl compounds | 1,4-Diketones, 1,4-ketoesters |

| Thiazoles | Hantzsch thiazole synthesis | α-Haloketones and an amide source |

| Benzothiazines | Reaction with ortho-functionalized anilines | 2-Aminobenzyl halides |

| Thiol-containing Macrocycles | High-dilution reaction with long-chain dihalides | α,ω-Dibromoalkanes |

Note: The data in this table is representative of general synthetic methods for the indicated heterocycle classes using aryl thiols and does not represent experimentally verified reactions for this compound.

Formation of C-S Bonds in Modular Assembly Processes

The construction of carbon-sulfur (C-S) bonds is a fundamental transformation in organic synthesis, and this compound is an excellent substrate for such reactions. These modular assembly processes allow for the precise and controlled connection of molecular fragments, which is a cornerstone of modern synthetic chemistry.

Several well-established methods can be employed to form C-S bonds using this compound:

Nucleophilic Substitution: As a potent nucleophile, the thiolate anion of this compound, generated by treatment with a base, can readily displace leaving groups (such as halides or sulfonates) from alkyl, allylic, benzylic, and even some aryl and vinyl substrates. This SN2 or SNAr reaction is a straightforward and widely used method for thioether synthesis.

Metal-Catalyzed Cross-Coupling Reactions: Palladium, copper, and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for C-S bond formation. In these reactions, this compound can be coupled with a variety of organic halides or pseudohalides. These methods offer a broad substrate scope and excellent functional group tolerance.

Addition to Unsaturated Systems: this compound can undergo addition reactions across carbon-carbon double and triple bonds. These reactions can be initiated by radicals, light (thiol-ene and thiol-yne reactions), or catalyzed by acids or bases, providing access to a diverse range of functionalized thioethers.

| Reaction Type | Catalyst/Initiator | Typical Coupling Partner | Product Class |

| Nucleophilic Aromatic Substitution | Base (e.g., K2CO3) | Activated Aryl Halide | Diaryl Thioether |

| Buchwald-Hartwig Coupling | Palladium Catalyst | Aryl Bromide or Iodide | Diaryl Thioether |

| Thiol-Ene Reaction | Photoinitiator or Radical Initiator | Alkene | Alkyl Aryl Thioether |

| Michael Addition | Base (e.g., Et3N) | α,β-Unsaturated Carbonyl Compound | β-Thioether Carbonyl |

Note: The data in this table represents common C-S bond forming reactions for aryl thiols and does not represent experimentally verified conditions for this compound.

Integration into Polymer Chemistry and Functional Material Design

The unique properties of this compound make it an attractive candidate for the development of advanced polymers and functional materials. Its ability to participate in specific polymerization reactions and to form ordered molecular layers on surfaces opens up a wide range of applications in materials science.

Monomer for Thiol-Ene "Click" Reactions in Polymer Synthesis

The thiol-ene reaction is a highly efficient and versatile "click" chemistry reaction that involves the radical-mediated addition of a thiol to a double bond. This reaction is characterized by high yields, rapid reaction rates, and tolerance to a wide variety of functional groups. This compound, in combination with multifunctional alkenes, can be used as a monomer in thiol-ene polymerization to create cross-linked polymer networks or linear polymers.

The resulting poly(thioether) networks often exhibit interesting properties such as high refractive index, good thermal stability, and excellent optical transparency, making them suitable for applications in optical materials, coatings, and adhesives. The cyclopentyloxy group can impart specific solubility and thermal properties to the final polymer.

Precursor for Advanced Polymer Architectures (e.g., Poly(thioethers))

Beyond thiol-ene chemistry, this compound can be used to synthesize a variety of advanced polymer architectures, most notably poly(thioethers). Poly(thioethers) are a class of polymers that contain thioether linkages in their backbone. These materials are known for their chemical resistance, thermal stability, and high refractive indices.

Linear poly(thioethers) can be synthesized through step-growth polymerization of this compound with difunctional electrophiles, such as dihaloalkanes or activated dienes. The properties of the resulting polymer can be tailored by the choice of the comonomer. The incorporation of the cyclopentyloxy group can influence the polymer's solubility, glass transition temperature, and mechanical properties.

Fabrication of Self-Assembled Monolayers (SAMs) for Surface Functionalization

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on the surface of a substrate. Thiols, particularly aromatic thiols, are known to form robust and well-defined SAMs on noble metal surfaces such as gold, silver, and copper.

This compound can be used to fabricate SAMs, where the thiol group provides a strong anchor to the metal surface, and the cyclopentyloxy-substituted phenyl group forms the outer surface of the monolayer. The nature of this outer surface dictates the interfacial properties, such as wettability, adhesion, and corrosion resistance.

The cyclopentyloxy group in the SAM can be used to control the surface energy and to introduce a specific degree of hydrophobicity. Such functionalized surfaces are of interest in a variety of applications, including microelectronics, sensors, and biocompatible coatings. The ability to precisely control the chemical and physical properties of surfaces at the molecular level is a key advantage of using SAMs derived from molecules like this compound.

| Application Area | Relevant Property of this compound | Resulting Material/System |

| Optical Polymers | High sulfur content, potential for high refractive index | Poly(thioether) lenses, coatings |

| Advanced Coatings | Chemical resistance of thioether linkage | Chemically resistant polymer films |

| Surface Engineering | Strong thiol-gold interaction, defined molecular structure | Self-assembled monolayers on gold |

| Nanolithography | Formation of ordered molecular layers | Patterned surfaces for microfabrication |

Note: This table illustrates potential applications based on the known properties of aryl thiols and poly(thioethers) and does not represent commercially available products based on this compound.

Development of Organic Electronic Materials Incorporating Thiol Derivatives

Thiol derivatives are integral to the advancement of organic electronic materials, particularly in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The sulfur atom in thiols can form strong bonds with metal surfaces, such as gold, which is commonly used for electrodes. This property is crucial for creating stable and efficient interfaces between the organic semiconductor and the metallic contacts, thereby improving charge injection and transport.

The incorporation of a this compound moiety into organic semiconductor molecules could offer several advantages. The cyclopentyloxy group provides increased solubility in organic solvents, which is beneficial for solution-based processing techniques like spin-coating and printing of organic electronic devices. Furthermore, the bulky nature of the cyclopentyl group can influence the packing of the organic molecules in the solid state. This can be strategically utilized to control the intermolecular interactions and, consequently, the charge transport properties of the material. By preventing excessive π-π stacking, the bulky group might lead to materials with improved performance and stability.

| Property | Influence of this compound Moiety |

| Interfacial Properties | Strong Au-S bond formation for improved charge injection/extraction. |

| Solubility | Enhanced solubility in organic solvents for solution processing. |

| Molecular Packing | Steric hindrance from the cyclopentyloxy group can control intermolecular stacking. |

| Device Stability | Potential for improved thermal and morphological stability. |

Contributions to Catalysis and Ligand Design

The thiol group is a versatile functional handle for the design of ligands for transition metal catalysis and for the development of organocatalysts.

Aryl thiols and their derivatives are widely employed as ligands in transition metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling reactions. The soft nature of the sulfur atom allows for strong coordination to soft transition metals like palladium. Ligands derived from this compound could be synthesized, for example, by introducing a phosphine group ortho to the thiol, creating a bidentate P,S-ligand.

The electronic properties of the ligand are influenced by the substituents on the aromatic ring. The electron-donating nature of the cyclopentyloxy group would increase the electron density on the sulfur atom and, consequently, on the metal center. This can enhance the catalytic activity of the metal complex, particularly in oxidative addition steps. The steric bulk of the cyclopentyloxy group can also play a crucial role in promoting reductive elimination, the final step in many cross-coupling catalytic cycles, leading to higher product yields and catalyst turnover numbers.

Table of Potential Ligand Effects in Palladium-Catalyzed Cross-Coupling:

| Catalytic Step | Potential Effect of this compound-Based Ligand |

| Oxidative Addition | Increased rate due to electron-rich nature of the ligand. |

| Transmetalation | Steric bulk may influence the approach of the coupling partner. |

| Reductive Elimination | Steric hindrance can promote the release of the product. |

Thiol derivatives have emerged as effective nucleophilic organocatalysts for various transformations. The acidity of the thiol proton allows for the in situ generation of a thiolate anion, which can act as a potent nucleophile. Derivatives of this compound could be employed in reactions such as Michael additions, conjugate additions, and asymmetric catalysis when a chiral scaffold is incorporated.

The cyclopentyloxy group can influence the catalyst's solubility and steric environment. In asymmetric catalysis, the bulky cyclopentyl group could be positioned to effectively control the stereochemical outcome of a reaction by creating a well-defined chiral pocket around the active site.

Derivatization for Chemosensing Applications (excluding biological sensing)

The high reactivity and nucleophilicity of the thiol group make it an excellent recognition site for the design of chemosensors.

Derivatives of this compound can be readily incorporated into fluorescent or chromogenic probes. The basic design of such a probe often involves a signaling unit (a fluorophore or chromophore) and a recognition site (the thiol group). The interaction of the target analyte with the thiol moiety triggers a change in the electronic properties of the signaling unit, resulting in a detectable change in fluorescence or color.